molecular formula C20H21N3O2 B12175638 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide

Cat. No.: B12175638
M. Wt: 335.4 g/mol
InChI Key: APGXKVXBQXRFFG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a methoxyphenyl group, a dimethylpyrrole core, and a pyridinylmethyl substituent

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring or pyrrole core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-Hydroxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide: This compound has a hydroxy group instead of a methoxy group, which may influence its chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxamide: This compound has a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group, which may affect its binding affinity to molecular targets.

    1-(2-Methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide: This compound has a pyridin-4-ylmethyl group, which may alter its pharmacokinetic properties and therapeutic potential.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14-11-17(20(24)22-13-16-7-6-10-21-12-16)15(2)23(14)18-8-4-5-9-19(18)25-3/h4-12H,13H2,1-3H3,(H,22,24)

InChI Key

APGXKVXBQXRFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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